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Introduction

Tasipimidine, with developmental code names ODM-105 and ORM-19695, is a novel, orally
active, and selective a2A-adrenoceptor agonist.[1][2] It is approved in the European Union for
veterinary use under the brand name Tessie® for the short-term alleviation of situational
anxiety and fear in dogs triggered by noise or owner departure.[1][3] Tasipimidine has also
been investigated for the treatment of insomnia in humans, although its development for this
indication has been discontinued following a Phase 2 clinical trial that did not meet its primary
endpoint.[4][5][6] This technical guide provides a comprehensive overview of the
pharmacological profile of Tasipimidine Sulfate, synthesizing available preclinical and clinical
data to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Tasipimidine is a potent and selective full agonist of the human a2A-adrenergic receptor.[1][2]
The activation of these presynaptic autoreceptors in the central nervous system, particularly in
the locus coeruleus, inhibits the release of norepinephrine.[2][7] This reduction in noradrenergic
neurotransmission is the primary mechanism underlying its anxiolytic, sedative, and analgesic
effects.[2][7][8]

Signaling Pathway
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The binding of Tasipimidine to the a2A-adrenoceptor, a G-protein coupled receptor (GPCR),
initiates an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a
decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately
resulting in a reduction of neuronal firing and neurotransmitter release.
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Tasipimidine's primary signaling cascade.
Pharmacodynamics

The pharmacodynamic profile of Tasipimidine is characterized by its high affinity and functional
selectivity for the a2A-adrenoceptor subtype.

Receptor Binding and Functional Activity

In vitro studies have demonstrated Tasipimidine's potent and full agonistic activity at the human
a2A-adrenoceptor, with weaker agonism at other a2 subtypes and low affinity for al-
adrenoceptors.[1]
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Receptor ) .

Species Assay Type Value Unit Reference
Subtype
02A- Functional

Human ) 7.57 pEC50
Adrenoceptor Agonism
02B- Functional

Human ) 6.00 pEC50
Adrenoceptor Agonism
02C- Functional

Human ) 6.29 pECS50
Adrenoceptor Agonism
02D- Functional

Rodent _ 6.56 pEC50
Adrenoceptor Agonism
o2- Functional

Rat _ 5.7 EC50 (nM) [4]
Adrenoceptor Agonism
al- o

Binding
Adrenoceptor Human o Low - [1]
Affinity
s
alA- Rat Functional Weak Partial
a -
Adrenoceptor Agonism Agonist
ol1B- Rat Functional Weak Partial
a -

Adrenoceptor Agonism Agonist

In Vivo Pharmacodynamic Effects

Preclinical and clinical studies have demonstrated the dose-dependent anxiolytic, sedative, and

physiological effects of Tasipimidine.
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Effect Species

Model

Doses

Key
T Reference
Findings

Anxiolysis Dog

Separation

Anxiety

10 and 30
ug/kg (oral)

Statistically
significant
reduction in
destructive
behavior and
vocalization
at 30 pg/kg.

Sedation Rat

Acoustic
Startle Reflex

300-1000
pa/kg (s.c.)

Reduced
amplitude of
[4]

the acoustic

startle reflex.

Sedation Mouse

Spontaneous
Locomotor

Activity

30-100 pg/kg
(s.c.), 3.0
mg/kg (oral)

Significantly
reduced
[4]

locomotor

activity.

Physiological

Do
Effects g

Lowering of
heart rate,
blood

[2]
pressure, and
rectal

temperature.

Anesthetic
. Dog
Sparing

Propofol/lsofl
urane

Anesthesia

30 pg/kg

(oral)

Reduced

propofol dose

by 30% and [1]
isoflurane

MAC by 19%.

Pharmacokinetics

The pharmacokinetic profile of Tasipimidine has been most extensively characterized in dogs.
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Pharmacokinetic Parameters in Dogs (Oral

Administration)

Parameter Condition Value Unit Reference
Bioavailability Fasted ~60 % [7]
Cmax (30 pg/kg) Fasted ~5 ng/mL [7]
Tmax Fasted 05-15 hours [7]
Cmax (30 ug/kg) Fed 2.6 ng/mL [2]
Tmax Fed 0.7-6 hours [2]
Plasma Protein

o - ~17 % [7]
Binding
Volume of

o - 3 L/kg [7]
Distribution
Total Clearance )

] - 21 mL/min/kg [7]

(10 pg/kg i.v.)
Terminal Half-life  Fasted 1.7 hours [7]

Metabolism and Excretion: Tasipimidine is primarily metabolized through demethylation and
dehydrogenation.[7] The parent compound is rapidly eliminated, with approximately 25%
excreted unchanged in the urine.[7] The circulating metabolites are significantly less potent
than Tasipimidine.[7]

Pharmacokinetics in Other Species

Pharmacokinetic data in rodents indicate that the oral bioavailability of Tasipimidine is limited,
particularly in rats.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research
findings. The following sections summarize the methodologies employed in key studies of
Tasipimidine.
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In Vitro Receptor Functional Assays

o Objective: To determine the functional activity (agonism) of Tasipimidine at various
adrenoceptor subtypes.

o Methodology:

o Cell Lines: Use of recombinant cell lines (e.g., CHO cells) stably expressing the human
02A, a2B, and a2C, and rodent a2D adrenoceptors.

o Assay Principle: Measurement of a downstream signaling event following receptor
activation. A common method is the measurement of intracellular calcium mobilization
using a fluorescent dye (e.g., in CHO cells co-expressing Gal5) or changes in CAMP
levels.

o Procedure:
» Cells are cultured to an appropriate density in microtiter plates.

» Cells are loaded with a calcium-sensitive fluorescent dye or incubated with reagents for
CAMP measurement.

» Abaseline reading is taken.
» Tasipimidine is added at various concentrations.
» The change in fluorescence or cAMP levels is measured over time.

o Data Analysis: Concentration-response curves are generated, and pEC50 values are
calculated using non-linear regression.

In Vivo Behavioral Assessments

e Acoustic Startle Reflex in Rats:

o Objective: To assess the sedative effects of Tasipimidine.
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o Apparatus: A startle chamber equipped with a speaker to deliver an acoustic stimulus and
a sensor to measure the whole-body startle response.

o Procedure:

Rats are acclimated to the startle chambers.

A baseline startle response is measured by presenting a series of loud, brief acoustic
stimuli.

Tasipimidine or vehicle is administered (e.g., subcutaneously).

The startle response to the same acoustic stimuli is measured at various time points
after dosing.

o Data Analysis: The amplitude of the startle response is compared between the
Tasipimidine-treated and vehicle-treated groups.

e Spontaneous Locomotor Activity in Mice:
o Objective: To evaluate the sedative and hypolocomotor effects of Tasipimidine.

o Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g.,
infrared beams).

o Procedure:

Mice are habituated to the testing room.

Tasipimidine or vehicle is administered (e.g., subcutaneously or orally).

Mice are placed individually into the open-field arenas.

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified
duration.

o Data Analysis: The total locomotor activity is compared between the treatment groups.
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Workflow for Preclinical Evaluation

The preclinical evaluation of a compound like Tasipimidine typically follows a structured
workflow from in vitro characterization to in vivo efficacy and safety studies.

In Vitro Characterization In Vivo Pharmacokinetics | | In Vivo Pharmacodynamics & Efficacy Safety & Toxicology

Safety Pharmacology
(Cardiovascular, Respiratory)

Receptor Binding Assays Rodent PK Rodent Behavioral Models

(Determine Affinity) (Oral Bioavailability, Half-life) (Sedation, Anxiolysis) AVEEL

A

Functional Assays Target Species PK (Dog) Target Species Efficacy Models
(Determine Efficacy - pEC50) (Dose Selection) (Canine Anxiety)

Toxicology Studies

(Dose-ranging, GLP) cluster_1

Selectivity Screening
(Off-target effects) cluster_2

Y

cluster_3

Click to download full resolution via product page

A typical preclinical evaluation workflow.

Clinical Development and Future Directions

While Tasipimidine has found a clinical application in veterinary medicine for canine anxiety, its
development for human insomnia has been halted.[5][6] The discontinuation was due to a lack
of efficacy in a Phase 2 trial, where it did not significantly improve sleep onset or duration
compared to placebo.[5] Despite this, the compound was reported to be well-tolerated.[5]

The selective a2A-adrenoceptor agonist mechanism remains a target of interest for conditions
characterized by sympathetic overactivity. Future research could explore the potential of
Tasipimidine or similar compounds in other therapeutic areas, such as other anxiety disorders,

or as an adjunct in anesthesia.
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Conclusion

Tasipimidine is a well-characterized, potent, and selective a2A-adrenoceptor agonist with
demonstrated anxiolytic and sedative properties in preclinical models and in its approved
veterinary indication. Its pharmacological profile is defined by its high affinity and functional
selectivity for the a2A subtype, leading to a reduction in central noradrenergic outflow. While its
development for human insomnia was not successful, the comprehensive data available on its
pharmacology, pharmacokinetics, and pharmacodynamics provide a valuable foundation for
further research into the therapeutic potential of selective a2A-adrenoceptor agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12413414?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

